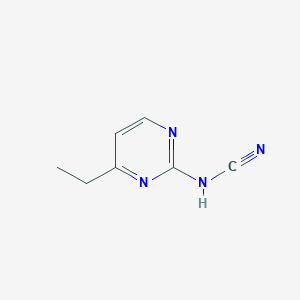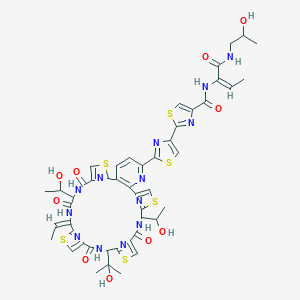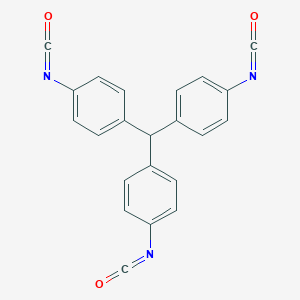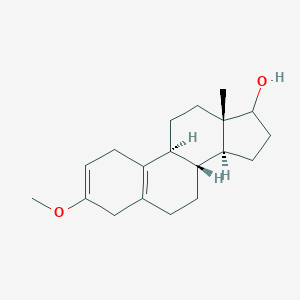
Pantoprazole Sulfone N-Oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pantoprazole, and by extension its derivatives including sulfone N-oxide forms, involves complex chemical processes aimed at achieving high purity and yield. Mathad et al. (2004) describe an improved single-pot process for producing pantoprazole substantially free from sulfone impurity, highlighting the challenges and solutions in synthesizing pantoprazole derivatives with high purity (Mathad et al., 2004). Reddy et al. (2007) further delve into the structural identification and characterization of pantoprazole sodium impurities, which include various sulfone and N-oxide derivatives, showcasing the intricate nature of pantoprazole's chemical profile (Reddy et al., 2007).
Molecular Structure Analysis
The molecular structure of pantoprazole and its derivatives, including the sulfone N-oxide, is crucial for understanding their pharmacological efficacy and stability. González et al. (2020) provide insights into the crystal structure of pantoprazole sodium sesquihydrate, which forms the basis for analyzing the structural aspects of its derivatives (González et al., 2020).
Chemical Reactions and Properties
Pantoprazole undergoes various chemical reactions that lead to the formation of sulfone N-oxide among other impurities. The role of transition metals in sulfoxidation reactions, as discussed by Pu et al. (2020), is pertinent to understanding the chemical pathways leading to the formation of sulfone N-oxide derivatives of pantoprazole (Pu et al., 2020).
Aplicaciones Científicas De Investigación
-
Synthesis of Pantoprazole Sodium Sesquihydrate
- Application Summary : This research focuses on the synthesis of Pantoprazole Sodium Sesquihydrate, a cost-effective, scalable, and environmentally benign process .
- Methods : The process involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is then oxidized with m-chloroperoxybenzoic acid (MCPBA) in dichloromethane, yielding pantoprazole .
- Results : The main outcome of this research was the successful synthesis of Pantoprazole Sodium Sesquihydrate in good yield and purity .
-
- Application Summary : This study investigates the use of Pantoprazole in drug delivery systems .
- Methods : A drug carrier was prepared using chitosan, a natural polymer, mixed with bentonite clay. Then, poly (acrylic acid) was added to improve its swelling properties. Pantoprazole was chosen as the model drug .
- Results : The release kinetics analysis showed that the first-order and the Korsmeyer-Peppas models fit the best, and that pantoprazole was transported via Fickian diffusion .
-
Pharmacokinetics of Pantoprazole
- Application Summary : This research focuses on predicting the pharmacokinetics of Pantoprazole in different CYP2C19 phenotypes .
- Methods : The study uses a minimal PBPK model for Pantoprazole related to CYP2C19 genetic polymorphism .
- Results : The model can predict the pharmacokinetics of Pantoprazole in different CYP2C19 phenotypes .
-
Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate
- Application Summary : This research focuses on the phase transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate .
- Methods : The process involves the in situ transformation of pantoprazole sodium heterosolvate, due to the association between molecules of water and solvent used, to pantoprazole sodium sesquihydrate .
- Results : The main outcome of this research was the successful transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate .
-
Formation of Pantoprazole Related Compound E (RC E)
- Application Summary : This study proposes a mechanism for the formation of pantoprazole related compound E (RC E) involving the formation of a radical cation in the pH range of 5−8 .
- Methods : The study demonstrates the pH dependence of RC E and the contribution of the difluoromethoxy group in stabilizing the C-6 free radical, a prerequisite to the formation of the dimer byproduct .
- Results : The study successfully proposed a mechanism for the formation of pantoprazole related compound E (RC E) .
Safety And Hazards
Exposure to Pantoprazole Sulfone N-Oxide may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Direcciones Futuras
Pantoprazole, from which Pantoprazole Sulfone N-Oxide is derived, is used in the treatment of peptic ulcer of the duodenum or stomach in the acute phase, including those associated with the use of non-steroidal anti-inflammatory drugs . Future research may focus on improving the stability of Pantoprazole and minimizing the formation of impurities like Pantoprazole Sulfone N-Oxide .
Propiedades
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTHABONYHEKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635346 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoprazole Sulfone N-Oxide | |
CAS RN |
953787-55-8 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)








